molecular formula C16H18O2S2 B14354896 1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-83-0

1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene

Cat. No.: B14354896
CAS No.: 90301-83-0
M. Wt: 306.4 g/mol
InChI Key: XYAOBAWQWCRYEV-UHFFFAOYSA-N
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Description

1,2-Bis(benzylsulfinyl)ethane is an organic compound with the molecular formula C16H18O2S2 It is characterized by the presence of two benzylsulfinyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(benzylsulfinyl)ethane can be synthesized through the oxidation of 1,2-bis(benzylthio)ethane. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzylsulfinyl)ethane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl groups to sulfonyl groups.

    Reduction: Reduction of the sulfinyl groups back to thioethers.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 1,2-Bis(benzenesulfonyl)ethane.

    Reduction: 1,2-Bis(benzylthio)ethane.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 1,2-Bis(benzylsulfinyl)ethane.

Scientific Research Applications

1,2-Bis(benzylsulfinyl)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(benzylsulfinyl)ethane involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(benzylsulfinyl)ethane is unique due to the presence of benzylsulfinyl groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90301-83-0

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-benzylsulfinylethylsulfinylmethylbenzene

InChI

InChI=1S/C16H18O2S2/c17-19(13-15-7-3-1-4-8-15)11-12-20(18)14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

XYAOBAWQWCRYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCS(=O)CC2=CC=CC=C2

Origin of Product

United States

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